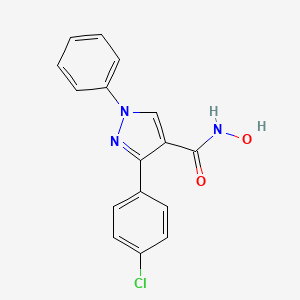![molecular formula C16H14F3NO2S B7534527 N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide, also known as DFP-10825, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and glucose homeostasis, and its inhibition has been proposed as a potential therapeutic approach for the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
PTP1B is a negative regulator of insulin signaling, and its inhibition by N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide leads to increased insulin receptor phosphorylation and downstream signaling, resulting in enhanced glucose uptake and metabolism in insulin-sensitive tissues such as skeletal muscle and adipose tissue. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased insulin sensitivity, glucose uptake, and metabolism in insulin-sensitive tissues, such as skeletal muscle and adipose tissue. This compound also improves lipid metabolism, reduces inflammation, and enhances mitochondrial function in diabetic animal models. Additionally, this compound has been shown to have neuroprotective effects in a mouse model of Alzheimer's disease, suggesting its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for PTP1B inhibition, its ability to improve glucose and lipid metabolism without causing hypoglycemia or weight gain, and its potential use in the treatment of type 2 diabetes and other metabolic disorders. However, there are also some limitations to its use in lab experiments, including the need for further studies to determine its long-term safety and efficacy, as well as the need for more research to understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide, including the development of more potent and selective PTP1B inhibitors, the investigation of its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, and the exploration of its neuroprotective effects in other neurodegenerative disorders. Additionally, more research is needed to understand its mechanism of action and potential side effects, as well as its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide involves several steps, including the reaction of 2-fluorophenol with 4-chloro-3-nitrotoluene to form 4-(2-fluorophenoxy)-3-nitrotoluene, followed by reduction of the nitro group using palladium on carbon and hydrogen gas to yield 4-(2-fluorophenoxy)-3-aminotoluene. The final step involves the reaction of 4-(2-fluorophenoxy)-3-aminotoluene with difluoromethylthiol and propanoyl chloride to form this compound.
Scientific Research Applications
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic effects on type 2 diabetes and other metabolic disorders. In vitro studies have shown that this compound inhibits PTP1B activity in a dose-dependent manner, leading to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in diabetic animal models have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and lipid metabolism, without causing hypoglycemia or weight gain.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-13-3-1-2-4-14(13)22-10-9-15(21)20-11-5-7-12(8-6-11)23-16(18)19/h1-8,16H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERCDQWFNHPYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)NC2=CC=C(C=C2)SC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)

![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7534496.png)

![N-[3-[3-(2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B7534507.png)

![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
